molecular formula C10H7NO B1321906 Isoquinoline-7-carbaldehyde CAS No. 87087-20-5

Isoquinoline-7-carbaldehyde

Cat. No. B1321906
CAS RN: 87087-20-5
M. Wt: 157.17 g/mol
InChI Key: QEAGQILEKLFCEK-UHFFFAOYSA-N
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Description

Isoquinoline-7-carbaldehyde is a compound that belongs to the class of organic compounds known as quinolinecarbaldehydes. These compounds are characterized by a quinoline core, which is a heterocyclic aromatic organic compound with a bicyclic structure that includes a benzene ring fused to a pyridine ring. The aldehyde group is attached at the 7th position of the quinoline ring structure. This compound is of interest due to its potential applications in various fields, including organic synthesis and coordination chemistry.

Synthesis Analysis

The synthesis of quinolinecarbaldehydes, including isoquinoline-7-carbaldehyde, can be achieved through several methods. The classical Reimer-Tiemann, Vilsmeier-Haack, and Duff aldehyde synthesis methods are compared for their effectiveness in introducing carbonyl groups at specific positions on the quinoline ring . The Reimer-Tiemann method is particularly noted for its use in synthesizing 7-bromo-8-hydroxyquinoline-5-carbaldehyde, which suggests its potential application in synthesizing isoquinoline-7-carbaldehyde . Additionally, the Duff and Vilsmeier-Haack reactions are used for double formylation of quinoline derivatives, which could be adapted for the synthesis of isoquinoline-7-carbaldehyde .

Molecular Structure Analysis

The molecular structure of quinolinecarbaldehydes can be characterized using various spectroscopic techniques. Single-crystal X-ray diffraction measurements have been used to determine the structures of certain quinolinecarbaldehydes . Computational studies, including calculations of frontier molecular orbitals, support the findings from spectroscopic characterization and provide insight into the electronic structure of these compounds . These techniques could be applied to isoquinoline-7-carbaldehyde to gain a detailed understanding of its molecular structure.

Chemical Reactions Analysis

Quinolinecarbaldehydes can undergo a variety of chemical reactions. For instance, they can form Schiff base derivatives through reactions with amines . These derivatives exhibit unique properties that can be characterized by techniques such as MS, HRMS, GC-MS, FTIR, and NMR . The reactivity of isoquinoline-7-carbaldehyde in forming Schiff bases and other derivatives could be explored to expand its applications in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinolinecarbaldehydes are influenced by their chemical structure. The electrochemical properties of these compounds have been investigated, revealing a strong correlation between chemical structure and reduction and oxidation potentials . The presence of substituents, such as a methyl group, can facilitate oxidation, while the reduction potential of methylated compounds is more negative compared to non-methylated structures . These findings suggest that the physical and chemical properties of isoquinoline-7-carbaldehyde could be similarly influenced by its specific substituents and functional groups.

Scientific Research Applications

Isoquinolines constitute an important class of natural alkaloids, that demonstrate a wide range of biological activities . They have received considerable attention as a core template in drug design because of their broad spectrum of bioactivity .

  • Medicinal Chemistry : Isoquinolines are used as a core template in drug design because of their broad spectrum of bioactivity . They have been used in the development of various drugs due to their medicinal potential and pharmacological applications .

  • Synthetic Organic Chemistry : Isoquinolines have versatile applications in the fields of industrial and synthetic organic chemistry . They are a vital scaffold for leads in drug discovery and play a major role in the field of medicinal chemistry .

Safety And Hazards

Isoquinoline-7-carbaldehyde should be stored at 0-8 C . It is recommended to use personal protective equipment such as dust masks, eyeshields, and gloves when handling this compound .

Future Directions

Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, serving as a vital scaffold for leads in drug discovery . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development .

properties

IUPAC Name

isoquinoline-7-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO/c12-7-8-1-2-9-3-4-11-6-10(9)5-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEAGQILEKLFCEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90608256
Record name Isoquinoline-7-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90608256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isoquinoline-7-carbaldehyde

CAS RN

87087-20-5
Record name Isoquinoline-7-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90608256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name isoquinoline-7-carbaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
C Casagrande, L Canonica… - Journal of the Chemical …, 1975 - pubs.rsc.org
… ,4-tetrahydro-6,7-dimethoxy-2methylisoquinoline-1 -acetic acid (6) and polyphosphoric acid, gave the Z-enol ether (1 7 ) and, by hydrolysis, the cyclopent[lj]isoquinoline-7-carbaldehyde …
Number of citations: 6 pubs.rsc.org
YL Janin, D Decaudin, C Monneret, MF Poupon - Tetrahedron, 2004 - Elsevier
… (3,4,5-Trimethoxyphenyl)-[1,3]dioxolo[4,5-g]isoquinoline-7-carbaldehyde (13) …
Number of citations: 31 www.sciencedirect.com
DR Goldberg, T Butz, MG Cardozo… - Journal of medicinal …, 2003 - ACS Publications
… 2-(2,6-Dichlorophenylamino)-1,6-dimethyl-9-oxo-8,9-dihydro-1H-imidazo[4,5-h]isoquinoline-7-carbaldehyde (28). To a suspension of 12 (521 mg, 1.3 mmol) in dioxane (30 mL) was …
Number of citations: 53 pubs.acs.org

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